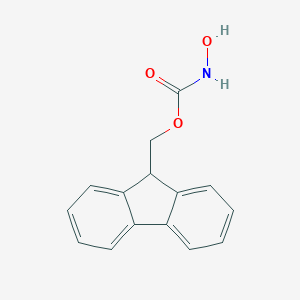

9-Fluorenylmethyl N-hydroxycarbamate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNJBGORPSTJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407926 | |

| Record name | N-Fmoc-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190656-01-0 | |

| Record name | N-Fmoc-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl N-hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Using 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

The most direct method for synthesizing Fmoc-NHOH involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydroxylamine hydrochloride (NHOH·HCl) under basic conditions. This two-step process begins with the preparation of Fmoc-Cl, followed by its conversion to the target compound.

Step 1: Synthesis of Fmoc-Cl

Fmoc-Cl is synthesized via the reaction of 9-fluorenylmethanol with triphosgene (bis(trichloromethyl) carbonate) in the presence of a catalytic base. The protocol outlined in demonstrates high efficiency:

-

Reagents :

-

9-Fluorenylmethanol (20 g)

-

Triphosgene (46 g)

-

Chloroform (200 mL)

-

4-Dimethylaminopyridine (DMAP, 18.5 g)

-

-

Procedure :

-

Combine 9-fluorenylmethanol, triphosgene, and chloroform in a reactor.

-

Stir for 30 minutes at ambient temperature.

-

Add DMAP dissolved in chloroform dropwise under an ice bath (−5–5°C).

-

Warm to 40–60°C and react for 2–4 hours.

-

Filter the mixture, concentrate the filtrate, and crystallize using ether.

-

Step 2: Formation of Fmoc-NHOH

Fmoc-Cl undergoes nucleophilic acyl substitution with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine):

-

Reagents :

-

Fmoc-Cl (1 equiv)

-

NHOH·HCl (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure :

-

Dissolve Fmoc-Cl in anhydrous DCM.

-

Add NHOH·HCl and triethylamine sequentially under nitrogen.

-

Stir at 0–5°C for 1 hour, then warm to room temperature.

-

Quench with water, extract with DCM, and purify via recrystallization.

-

Key Considerations :

Use of Active Esters (Fmoc-OSu)

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) serves as an alternative reagent for carbamate formation. While primarily used for amino acid protection, it can react with hydroxylamine under mild conditions:

-

Reagents :

-

Fmoc-OSu (1 equiv)

-

NHOH·HCl (1.1 equiv)

-

Dimethylformamide (DMF)

-

-

Procedure :

-

Dissolve Fmoc-OSu in DMF.

-

Add NHOH·HCl and stir at 25°C for 12 hours.

-

Isolate the product via precipitation with ice water.

-

Advantages :

Limitations :

-

Lower yields (~75%) compared to Fmoc-Cl-based methods.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal yields are achieved at 0–5°C during the initial reaction phase to minimize decomposition of Fmoc-Cl. Subsequent warming to 40–60°C accelerates the reaction without compromising product integrity. Catalytic bases like DMAP enhance reaction rates by deprotonating hydroxylamine, increasing nucleophilicity.

Solvent Systems

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Chloroform | 93 | 98 |

| Dichloromethane | 90 | 97 |

| THF | 85 | 95 |

Chloroform outperforms other solvents due to its ability to dissolve both Fmoc-Cl and hydroxylamine salts.

Industrial-Scale Production Considerations

Process Scalability

The method described in is industrially viable, with key modifications:

-

Continuous Flow Reactors : Enable precise temperature control and reduce reaction times.

-

Solvent Recycling : Chloroform recovery via distillation minimizes waste.

Quality Control

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenylmethyl N-hydroxycarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides .

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Substituted fluorenylmethyl derivatives.

Oxidation Reactions: Oxidized fluorenylmethyl compounds.

Reduction Reactions: Reduced fluorenylmethyl derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc-NHOH is primarily used in peptide synthesis as a protecting group for amines. This application facilitates selective reactions, improving the yield and purity of the synthesized peptides. The use of Fmoc protection allows for the sequential addition of amino acids while preventing unwanted side reactions.

Case Study:

In a study published in Tetrahedron Letters, researchers demonstrated the synthesis of hydroxamic acids using Fmoc-NHOH as a key reagent in solid-phase peptide synthesis. The results indicated high yields and purity of the final products, showcasing the effectiveness of Fmoc protection in complex peptide structures .

Drug Development

The compound plays a significant role in drug modification processes, enhancing pharmacological properties and bioavailability. Its ability to form stable derivatives makes it an essential component in the design of prodrugs.

Data Table: Examples of Drug Candidates Modified Using Fmoc-NHOH

| Drug Candidate | Modification Type | Resulting Property |

|---|---|---|

| Compound A | Hydroxamic acid | Increased solubility |

| Compound B | Prodrug formation | Improved bioavailability |

Research has shown that incorporating hydroxamic acid functionalities can lead to increased efficacy in drug candidates targeting specific biological pathways .

Analytical Chemistry

In analytical chemistry, Fmoc-NHOH is utilized for the derivatization of carbonyl compounds, aiding in their detection and quantification in complex mixtures. This application is crucial for analyzing biological samples where carbonyl-containing metabolites are present.

Case Study:

A study highlighted the use of Fmoc-NHOH for the derivatization of aldehydes and ketones, resulting in enhanced sensitivity during chromatographic analysis. The derivatives formed were stable under various conditions, allowing for reliable quantification .

Bioconjugation

Fmoc-NHOH facilitates bioconjugation processes, enabling the attachment of biomolecules such as proteins and nucleic acids to surfaces or other molecules. This property is essential for developing diagnostic tools and therapeutic agents.

Data Table: Bioconjugation Applications Using Fmoc-NHOH

| Biomolecule Type | Conjugation Target | Application Area |

|---|---|---|

| Protein | Surfaces | Diagnostics |

| Nucleic Acid | Drug Delivery Systems | Therapeutics |

Research indicates that bioconjugates formed using Fmoc-NHOH exhibit improved stability and functionality, making them suitable for various biomedical applications .

Material Science

In material science, this compound is employed to develop functionalized polymers and materials. Its incorporation into coatings and adhesives enhances performance characteristics like adhesion strength and chemical resistance.

Case Study:

A study on polymer composites revealed that incorporating Fmoc-NHOH into epoxy resins resulted in improved mechanical properties and thermal stability, demonstrating its utility in advanced material applications .

Mechanism of Action

The mechanism of action of 9-Fluorenylmethyl N-hydroxycarbamate involves its ability to act as a protecting group for hydroxylamine . This allows for the selective modification of hydroxylamine groups in complex molecules, facilitating the synthesis of various derivatives . The compound interacts with molecular targets through covalent bonding, enabling the formation of stable intermediates that can be further manipulated in synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Differences

Carbamates with N-hydroxy groups vary significantly in reactivity, stability, and biological activity depending on their substituents. Below is a comparative analysis of Fmoc-NHOH and its analogs:

Table 1: Comparative Properties of N-Hydroxycarbamate Derivatives

Biological Activity

9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) is a compound that plays a significant role in organic synthesis, particularly in the formation of hydroxamic acids. These derivatives are crucial for various biochemical applications, including enzyme inhibition studies and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Fmoc-NHOH, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is synthesized through the reaction of 9-fluorenylmethanol with hydroxylamine in the presence of activating agents like dichloromethane or dimethylformamide. The reaction typically requires a base such as triethylamine to facilitate the process. The resulting compound is characterized by its stability and selectivity in synthetic reactions due to the fluorenylmethyl group.

| Property | Value |

|---|---|

| IUPAC Name | 9H-fluoren-9-ylmethyl N-hydroxycarbamate |

| CAS Number | 190656-01-0 |

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

Fmoc-NHOH primarily acts as a hydroxylamine donor, facilitating the formation of hydroxamic acids. These acids are known to inhibit several important enzymes, including:

- Histone Deacetylases (HDACs) : Inhibition leads to increased histone acetylation, which can enhance gene expression and affect cellular processes.

- Matrix Metalloproteinases (MMPs) : These enzymes are involved in extracellular matrix remodeling, and their inhibition has implications in cancer metastasis and tissue repair.

The biochemical pathways affected by Fmoc-NHOH include:

- Gene Expression Regulation : Through HDAC inhibition, Fmoc-NHOH can alter transcriptional activity.

- Cell Migration : MMP inhibition impacts cell motility, which is crucial in cancer progression and wound healing.

Enzyme Inhibition Studies

Numerous studies have utilized Fmoc-NHOH to synthesize peptidyl hydroxamic acids that serve as potent inhibitors of metalloproteinases. For example, research has shown that hydroxamic acid derivatives exhibit significant inhibitory activity against MMPs involved in tumor invasion and metastasis .

Medicinal Chemistry

Hydroxamic acids derived from Fmoc-NHOH have been investigated for their therapeutic potential in various diseases, including cancer and arthritis. Their ability to modulate enzyme activity makes them valuable tools in drug development.

Case Studies

- Inhibition of Histone Deacetylases : A study demonstrated that specific hydroxamic acid derivatives synthesized from Fmoc-NHOH showed increased potency against HDACs, leading to enhanced apoptosis in cancer cell lines .

- MMP Inhibition : Research indicated that certain peptidyl hydroxamic acids derived from Fmoc-NHOH significantly reduced MMP activity in vitro, suggesting their potential use in treating conditions characterized by excessive tissue remodeling .

Q & A

Q. What is the primary application of Fmoc-NHOH in peptide synthesis, and how is it methodologically integrated into solid-phase resin systems?

Fmoc-NHOH is used to synthesize hydroxamic acids and peptidyl hydroxamic acids via solid-phase chemistry. It reacts with 2-chlorotrityl polystyrene resin to form N-Fmoc-aminooxy-2-chlorotrityl polystyrene, enabling sequential peptide chain elongation. Key steps include:

Q. What safety protocols are critical when handling Fmoc-NHOH in laboratory settings?

Fmoc-NHOH requires stringent safety measures due to its acute toxicity (oral, skin) and respiratory irritation risks:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation .

- Storage : Keep in a dry, cool environment (2–8°C) in airtight containers to prevent moisture-induced decomposition .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-NHOH to solid-phase resins be optimized, and what analytical methods validate successful conjugation?

Optimization Strategies :

- Solvent Selection : Anhydrous DMF or NMP enhances solubility and reduces side reactions.

- Activator Screening : HOBt/DIC combinations improve coupling yields compared to carbodiimides alone.

- Reaction Monitoring : Use Kaiser test or FT-IR to detect free amino groups.

Validation Methods :

Q. What are the stability challenges of Fmoc-NHOH under acidic or basic conditions, and how can degradation pathways be mitigated?

Fmoc-NHOH is prone to hydrolysis under prolonged acidic/basic conditions:

- Acidic Conditions : Cleavage of the carbamate bond occurs below pH 3.

- Basic Conditions : Above pH 9, Fmoc deprotection accelerates.

Mitigation :

- Use buffered neutral conditions (pH 6–8) during resin loading.

- Shorten reaction times and employ low-temperature (0–4°C) protocols for sensitive steps .

Q. Which advanced spectroscopic techniques are suitable for characterizing Fmoc-NHOH-derived hydroxamic acid products?

- NMR Spectroscopy : H and C NMR identify carbamate and hydroxamate functional groups (e.g., δ 6.5–7.8 ppm for aromatic Fmoc protons) .

- X-ray Crystallography : Resolve crystal structures of intermediates, as demonstrated for related fluorenylmethyl carbamates .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions with <2 ppm mass accuracy .

Q. How can computational modeling predict the reactivity of Fmoc-NHOH in novel synthetic pathways?

- DFT Calculations : Simulate transition states for carbamate formation or hydrolysis using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Model interactions between Fmoc-NHOH and resin matrices to optimize binding affinity.

- Cheminformatics Tools : Predict solubility (LogP) and stability using platforms like SwissADME or MOE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.